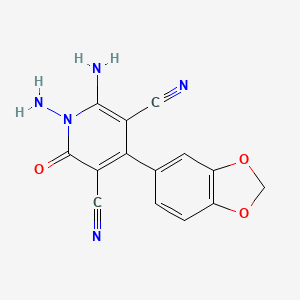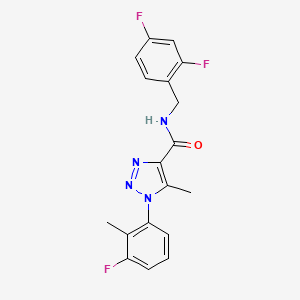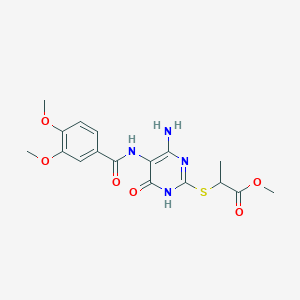
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple functional groups. The molecular weight of “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic Acid” is 355.35 , and that of “®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1-dimethylethoxy)carbonyl]amino)-4-oxobutanoic acid” is 477.56 .Physical And Chemical Properties Analysis
“N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid” is a solid at 20°C, and it should be stored at 0-10°C. It is heat sensitive . The compound “®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1-dimethylethoxy)carbonyl]amino)-4-oxobutanoic acid” also has similar properties .Wissenschaftliche Forschungsanwendungen
Protective Group in Peptide Synthesis
The Fmoc group is extensively utilized to protect hydroxy-groups during the synthesis of complex molecules. Its application in conjunction with acid- and base-labile protecting groups allows for selective deprotection under mild conditions, preserving the integrity of sensitive functional groups. This characteristic makes it invaluable in the synthesis of biologically significant peptides and oligonucleotides, where precise control over reaction conditions is necessary. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various protecting schemes and its straightforward removal by the action of triethylamine in dry pyridine solution (C. Gioeli & J. Chattopadhyaya, 1982).
Synthesis of Complex Molecules
The Fmoc group has been pivotal in the development of methodologies for synthesizing complex organic molecules, such as thiazole derivatives. Le and Goodnow (2004) demonstrated a high-yield synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the versatility of the Fmoc group in facilitating the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and material science (K. Le & R. Goodnow, 2004).
Solid-Phase Organic Synthesis
Mellor and Chan (1997) explored the use of the Fmoc group in solid-phase organic synthesis, particularly for the synthesis of N-substituted hydroxamic acids. Their work demonstrates the effectiveness of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in solid-phase approaches, offering a pathway to structurally diverse hydroxamic acids, which are of interest due to their biological activities (Sarah L. Mellor & W. Chan, 1997).
Photolabile Protecting Group
Fedoryak and Dore (2002) discussed the synthesis and application of photolabile protecting groups for carboxylic acids, illustrating the broader utility of Fmoc-like structures in creating sensitive caging groups for biological messengers. This application is crucial in the controlled release of active molecules in response to light, enabling precise spatial and temporal control in biochemical experiments (O. Fedoryak & Timothy M. Dore, 2002).
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-22(2)19(20(24)25)23(11-12-28-22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJAZOBFPPOWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)

![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)
![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)


![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)



![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2778025.png)
![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)